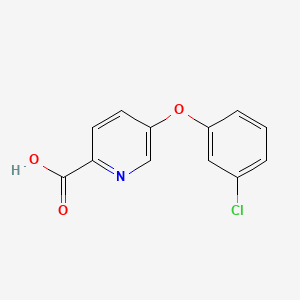

5-(m-Chlorophenoxy)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-8-2-1-3-9(6-8)17-10-4-5-11(12(15)16)14-7-10/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYCZLPCBDKRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222447 | |

| Record name | Picolinic acid, 5-(m-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72133-34-7 | |

| Record name | Picolinic acid, 5-(m-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-(m-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-chlorophenoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(m-Chlorophenoxy)picolinic acid typically involves the reaction of picolinic acid with m-chlorophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-(m-Chlorophenoxy)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Research indicates that 5-(m-Chlorophenoxy)picolinic acid exhibits antiviral effects against SARS-CoV-2 in vitro. This suggests its potential as a therapeutic agent during viral outbreaks.

- Cholesterol Regulation : The compound has been studied for its ability to induce low-density lipoprotein receptor (LDLR) expression, which is significant for lowering circulating cholesterol levels. This mechanism could be beneficial in treating cardiovascular diseases .

Agrochemicals

- Herbicidal Properties : As a synthetic auxin herbicide, this compound has shown superior herbicidal activity against specific weed species compared to other picolinic acid derivatives. Its effectiveness was demonstrated in comparative studies where it outperformed traditional herbicides like picloram .

Antiviral Efficacy

A study demonstrated that this compound exhibited significant antiviral effects against SARS-CoV-2 in laboratory settings, indicating its potential use as a treatment during viral pandemics.

Herbicidal Effectiveness

In agricultural research, this compound was tested against Arabidopsis thaliana roots, yielding an IC50 value significantly lower than that of conventional herbicides. The molecular docking analyses revealed strong interactions with auxin-signaling F-box protein 5 (AFB5), suggesting a targeted mechanism of action .

Mechanism of Action

The mechanism of action of 5-(m-Chlorophenoxy)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs of 5-(m-chlorophenoxy)picolinic acid include:

Notes:

- The position and nature of substituents critically impact properties. For example, 5-(4-butylphenyl)picolinic acid (qy17) exhibits superior antibacterial activity compared to its tert-butyl analog (qy20), attributed to better solubility and stability .

- Electron-withdrawing groups (e.g., nitro in ) enhance reactivity in synthetic pathways, while hydrophobic groups (e.g., butyl in qy17) improve membrane penetration in biological systems.

Biological Activity

5-(m-Chlorophenoxy)picolinic acid is an organic compound that has gained attention for its diverse biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview

This compound is a derivative of picolinic acid, characterized by the incorporation of a chlorophenoxy group. This structural modification enhances its biological properties, making it a candidate for various applications, including herbicides and pharmaceuticals.

Target Interactions

The primary mechanism of action involves the interaction with zinc finger proteins (ZFPs) . The compound binds to these proteins, altering their structure and disrupting zinc binding, which inhibits their function. This interaction is crucial for its antiviral properties against enveloped viruses such as SARS-CoV-2 and influenza A virus.

Biochemical Pathways

As a metabolite of tryptophan, picolinic acid plays a role in several biochemical pathways. The compound exhibits broad-spectrum antiviral activity and has been shown to influence various cellular processes through its interactions with molecular targets.

Antimicrobial and Antiviral Properties

Research indicates that this compound possesses significant antimicrobial and antiviral activities. Studies have demonstrated its efficacy against various pathogens, showcasing potential applications in pharmaceutical development.

Herbicidal Activity

The compound functions as a synthetic auxin , mimicking natural plant hormones that regulate growth. Its herbicidal properties have been extensively studied, with findings suggesting that it binds effectively to auxin receptor sites, demonstrating higher binding affinity compared to traditional herbicides like picloram. This enhanced interaction could lead to improved efficacy in weed management strategies.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that the compound exhibited antiviral effects against SARS-CoV-2 in vitro, indicating its potential as a therapeutic agent during viral outbreaks.

- Herbicidal Effectiveness : Research comparing various picolinic acid derivatives found that this compound showed superior herbicidal activity against specific weed species, supporting its use in agricultural applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their structural characteristics and unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Picolinic Acid | Pyridine ring with carboxylic acid group | Natural compound; precursor for many derivatives |

| Picloram | Chlorinated derivative of picolinic acid | Widely used herbicide; higher toxicity |

| Clopyralid | 3,6-Dichloro derivative of picolinic acid | Selective against broadleaf weeds; lower toxicity |

| 2,4-Dichlorophenoxyacetic Acid | Phenoxyacetic acid derivative | Classic herbicide; affects a wide range of plants |

| This compound | Picolinic acid moiety with chlorophenoxy | Enhanced herbicidal activity; potential for reduced environmental impact |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(m-chlorophenoxy)picolinic acid, and what analytical methods confirm its purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 5-hydroxypicolinic acid reacts with m-chlorophenol derivatives under basic conditions (e.g., K₂CO₃ in chlorobenzene). Key intermediates may include halogenated precursors (e.g., 4-chloro-N-methylpicolinamide) . Purity is confirmed via HPLC (using C18 columns, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to verify absence of byproducts like unreacted phenol or residual solvents .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹).

- NMR : ¹H NMR confirms substitution patterns (e.g., splitting of aromatic protons due to meta-chloro substitution). ¹³C NMR distinguishes carbonyl carbons (~165 ppm) from aromatic carbons.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C₁₂H₈ClNO₃ at 250.0245) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) are used:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B) and compare pre/post UV spectra for photodegradation products.

- pH Stability : Dissolve in buffers (pH 3–9) and analyze over 24h for hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with F or NO₂) to assess electronic effects.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate substituent effects with IC₅₀ values.

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Replicate Studies : Control variables (e.g., cell line passage number, solvent purity) to isolate discrepancies.

- Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify confounding factors (e.g., assay pH, incubation time).

- Mechanistic Profiling : Use CRISPR-edited cell lines to confirm target engagement vs. off-target effects .

Q. What in vitro models are suitable for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Cell-Free Systems : Fluorescence polarization assays to measure direct binding to purified enzymes (e.g., kinases).

- Immortalized Cell Lines : Use HEK293 or HepG2 cells with luciferase reporters to monitor pathway activation (e.g., NF-κB).

- 3D Organoids : Primary tissue-derived models (e.g., liver spheroids) assess hepatotoxicity and metabolic stability .

Q. How can isotopic labeling aid in tracking the metabolic fate of this compound?

- Methodological Answer :

- Synthesis of ¹⁴C-Labeled Analog : Introduce ¹⁴C at the carboxyl group via Knoevenagel condensation with labeled acetic acid.

- Mass Spectrometry Imaging (MSI) : Track distribution in rodent tissues (e.g., liver, kidney) post-administration.

- Metabolite Identification : Use LC-MS/MS with collision-induced dissociation (CID) to characterize phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.